[(6-fluoro-1H-indazol-3-yl)methyl]amine
Description
Synthesis of 6-Alkoxy Analogs: Reaction of 6-fluoro-1H-indazole derivatives with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) in a suitable polar aprotic solvent like DMF or DMSO can yield the corresponding 6-alkoxy-1H-indazole analogs.
Synthesis of 6-Amino Analogs: Similarly, displacement of the fluorine with amines (e.g., ammonia, benzylamine, piperidine) under thermal or base-catalyzed conditions can provide access to a range of 6-amino-1H-indazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(6-fluoro-2H-indazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKYDOGHWSDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226442-91-6 | |
| Record name | [(6-Fluoro-1H-indazol-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis from Alternative Precursors:an Alternative to Direct Displacement is to Begin the Synthesis with an Indazole Already Bearing a Different Functional Group at the 6 Position.
Process Chemistry Considerations and Scale-Up Methodologies for Research Applications
The transition from laboratory-scale synthesis to larger-scale production of this compound for extensive research applications requires careful consideration of process chemistry principles to ensure efficiency, safety, and reproducibility. Key aspects include the selection of starting materials, optimization of reaction conditions, and development of robust purification and isolation procedures.
A general synthetic route to 1H-indazol-3-amine derivatives starts from substituted 2-fluorobenzonitriles. For example, 5-bromo-2-fluorobenzonitrile (B68940) can be reacted with hydrazine (B178648) hydrate (B1144303) to form 5-bromo-1H-indazol-3-amine in a high-yielding and rapid reaction. mdpi.com A similar approach could be envisioned for the synthesis of the 6-fluoro analog. Subsequent functionalization, such as Suzuki coupling, can be employed to introduce further diversity. mdpi.com
For scale-up, several factors must be addressed:
Starting Material Sourcing: The availability and cost of the starting materials, such as appropriately substituted fluorinated benzonitriles, are critical for large-scale synthesis.
Reaction Conditions: Optimization of reaction parameters like temperature, pressure, reaction time, and catalyst loading is essential. For instance, the methylation of 6-nitro indazole derivatives can lead to a mixture of N1 and N2 isomers, requiring careful control of the reaction conditions and a robust method for their separation, such as column chromatography. nih.govresearchgate.net
Catalyst Selection: Many syntheses of indazole derivatives rely on transition metal catalysts, such as palladium or copper. The choice of catalyst and ligands can significantly impact reaction efficiency and cost. For larger-scale reactions, minimizing catalyst loading and ensuring its efficient removal from the final product are important considerations.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, can be challenging and costly to implement on a larger scale. The development of crystallization-based purification methods is often preferred for producing highly pure material in a scalable manner.
Safety: A thorough safety assessment of all reaction steps is crucial. This includes understanding the thermal stability of intermediates and reactions to prevent runaway reactions, especially when handling energetic reagents like hydrazine.
By addressing these process chemistry considerations, a robust and scalable synthesis of this compound can be developed to support further research and development activities.
Chemical Reactivity and Derivatization Strategies of 6 Fluoro 1h Indazol 3 Yl Methyl Amine
Investigation of Reaction Pathways and Mechanisms for Functional Group Interconversions
The chemical architecture of [(6-fluoro-1H-indazol-3-yl)methyl]amine offers multiple sites for chemical modification: the benzene (B151609) portion of the indazole ring, the pyrazole (B372694) ring, and the primary amine of the methylamine (B109427) substituent. Understanding the reactivity at each of these sites is crucial for designing synthetic routes to novel derivatives.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of the 6-fluoro-1H-indazole core, the outcome of EAS reactions is governed by the combined directing effects of the fused pyrazole ring and the fluorine substituent on the benzenoid ring.
The pyrazole ring, being a π-deficient heteroaromatic system, generally acts as an electron-withdrawing group (EWG), deactivating the fused benzene ring towards electrophilic attack and directing incoming electrophiles to the meta-position relative to the ring junction (i.e., positions 4 and 7). Conversely, the fluorine atom at the C-6 position is an ortho-, para-director, albeit a deactivating one, due to the interplay of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). wikipedia.orglibretexts.org
The interplay of these effects dictates the regioselectivity of EAS reactions:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the benzene ring. The directing effects suggest that substitution is most likely to occur at the C-7 or C-5 positions. While the fluorine at C-6 directs ortho (C-5, C-7) and para (no para position available), the deactivating pyrazole ring directs to C-4 and C-7. Therefore, the C-7 position is electronically favored by both substituents. Steric hindrance from the adjacent pyrazole ring might influence the reaction rate and selectivity.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would introduce a halogen atom. Similar to nitration, the C-7 and C-5 positions are the most probable sites for substitution.
Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group, likely at the C-7 or C-5 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are typically challenging on deactivated aromatic rings like indazole. The strong deactivating effect of the pyrazole moiety often inhibits these reactions.
The precise outcome of these reactions can be difficult to predict and is often determined empirically. wikipedia.org The table below summarizes the expected major products based on established directing group effects.
| Reaction Type | Reagents | Expected Major Regioisomers |
| Nitration | HNO₃, H₂SO₄ | 7-nitro-6-fluoro-1H-indazol-3-yl)methyl]amine |
| Bromination | Br₂, FeBr₃ | 7-bromo-6-fluoro-1H-indazol-3-yl)methyl]amine |
| Sulfonation | Fuming H₂SO₄ | 3-(aminomethyl)-6-fluoro-1H-indazole-7-sulfonic acid |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 6-fluoro-1H-indazole Ring.
The primary amine of the this compound moiety is a versatile nucleophilic handle for a wide array of chemical transformations. These reactions allow for the introduction of diverse functional groups, extending the molecular scaffold and modulating its physicochemical properties.
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters (e.g., N-Hydroxysuccinimide esters) in the presence of a base to form stable amide derivatives. This reaction is fundamental for attaching carboxylic acid-containing moieties, including linkers for bioconjugation.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. These modifications can significantly alter the basicity and lipophilicity of the parent compound.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors.
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.
| Reaction Type | Electrophile | Functional Group Formed |
| N-Acylation | Acetyl chloride | Amide |
| N-Alkylation | Methyl iodide | Secondary Amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |
| N-Sulfonylation | Tosyl chloride | Sulfonamide |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) |
Table 2: Common Nucleophilic Reactions at the Methylamine Group.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant extensions to the molecular framework. researchgate.net While the target compound itself is not a direct substrate for these reactions, its synthesis would likely proceed from a halogenated precursor, such as 3-iodo- or 3-bromo-6-fluoro-1H-indazole. These precursors are ideal substrates for a variety of coupling reactions to build the indazole core before the final installation of the methylamine group.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. mdpi.com Starting from 3-bromo-6-fluoro-1H-indazole, a wide range of aryl or heteroaryl groups can be introduced at the C-3 position. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. researchgate.net It allows for the introduction of alkyne functionalities at the C-3 position, which can serve as handles for further chemistry, such as click reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It provides a direct route to N-substituted 3-aminoindazoles from 3-haloindazole precursors. researchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | C-C (Aryl) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | C-N |
Table 3: Cross-Coupling Reactions for Functionalization of a 3-Halo-6-fluoro-1H-indazole Precursor.
Strategies for Functionalization toward Bioconjugation and Chemical Probe Development
The development of chemical probes requires the incorporation of reporter groups (e.g., fluorophores, biotin) or reactive handles for conjugation to biomolecules. The primary amine of this compound is an ideal site for such modifications.
Attachment of Fluorophores: The amine can be reacted with fluorophores containing an amine-reactive group, such as an isothiocyanate or an N-hydroxysuccinimide (NHS) ester. For example, reacting the compound with fluorescein isothiocyanate (FITC) would yield a fluorescently labeled derivative suitable for imaging applications. Indazole derivatives themselves have been explored as fluorescent materials. rsc.org
Biotinylation: Biotin, a high-affinity ligand for streptavidin, can be attached via an amide linkage using commercially available biotin-NHS esters. The resulting biotinylated probe can be used in affinity-based purification or detection assays.
Linker Installation: Bifunctional linkers can be attached to the amine to facilitate conjugation to proteins or other macromolecules. For example, reaction with an NHS-ester-maleimide linker would introduce a maleimide group, which can then selectively react with cysteine residues in a protein.
The indazole scaffold itself can also be modified to create novel fluorophores. Strategic installation of electron-donating and electron-withdrawing groups on the aromatic ring can tune the photophysical properties, such as emission wavelength and quantum yield. researchgate.net
Assessment of Chemical Stability and Identification of Degradation Pathways under Simulated Research Conditions
The chemical stability of a compound is a critical parameter for its use in research, particularly in biological assays or as a chemical probe. The stability of this compound would be influenced by pH, light, and the presence of oxidizing or reducing agents.
pH Stability: The indazole ring is generally stable under a wide range of pH conditions. The 1H-indazole tautomer is known to be more thermodynamically stable than the 2H form. researchgate.net However, extreme acidic or basic conditions could potentially lead to degradation. Under strong acid, protonation of the pyrazole nitrogens could occur, while strong base could deprotonate the N-1 position or the primary amine. Some heterocyclic systems are susceptible to hydrolytic ring-opening under harsh conditions. nih.gov
Photostability: Aromatic compounds, especially those containing heteroatoms and electron-withdrawing groups like fluorine, can be susceptible to photodegradation. researchgate.netheraldopenaccess.us Exposure to UV or high-intensity visible light could lead to isomerization, ring-opening, or the formation of reactive radical species. researchgate.net The specific degradation pathways would need to be determined experimentally, for example, by exposing a solution of the compound to a controlled light source and analyzing the products by HPLC and mass spectrometry.
Oxidative and Reductive Stability: The compound is expected to be relatively stable to mild oxidizing and reducing agents. However, strong oxidants could potentially oxidize the amine or the aromatic system. The pyrazole ring is generally resistant to oxidation. Conversely, catalytic hydrogenation could potentially reduce the benzene ring under harsh conditions, although this is not a common degradation pathway under typical research settings.
Medicinal Chemistry Applications and Scaffold Utility of 6 Fluoro 1h Indazol 3 Yl Methyl Amine
Design and Synthesis of Derivatives for Targeted Modulation of Biological Pathways.
The [(6-fluoro-1H-indazol-3-yl)methyl]amine scaffold is a valuable starting point for the synthesis of derivatives aimed at modulating specific biological pathways. The indazole ring system, particularly the 1H-indazole-3-amine moiety, is an effective hinge-binding fragment for kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. nih.gov
Synthesis Strategies: The synthesis of derivatives typically begins with the functionalization of the primary amine or modification of the indazole ring. A common precursor is 5-bromo-2-fluorobenzonitrile (B68940), which can be cyclized with hydrazine (B178648) hydrate (B1144303) to form a bromo-indazol-amine intermediate. nih.gov This intermediate can then undergo Suzuki coupling reactions to introduce a variety of substituents onto the indazole core before or after elaboration of the 3-methylamine group. nih.gov
Targeted Biological Pathways: Derivatives of the indazole scaffold have been designed to target several key signaling pathways implicated in disease:
Kinase Inhibition: The indazole nucleus is a core component of numerous kinase inhibitors. For example, derivatives have been developed as potent inhibitors of pan-Pim kinases, Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov The amine group at the 3-position can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.
BCR-ABL Inhibition: Certain 1H-indazol-3-amine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to standard therapies like imatinib. nih.gov
p53/MDM2 Pathway: By employing molecular hybridization strategies, indazole derivatives have been synthesized that induce apoptosis and affect the cell cycle in cancer cells, potentially through inhibition of the p53/MDM2 pathway. nih.gov
Table 1: Examples of Indazole Derivatives and Their Biological Targets
| Derivative Class | Target Pathway/Protein | Therapeutic Area |
|---|---|---|
| 1H-indazole-3-amine derivatives | Bcr-Abl (wild type and T315I mutant) | Oncology (Leukemia) |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | Oncology |
| Piperidine-substituted 1H-indazoles | pan-Pim kinases | Oncology |
| Indazole-based compounds | AXL kinase | Oncology |
| Hydroxy-indazole-carboxamides | Hsp90 | Oncology |
Application as a Core Building Block in the Construction of Diverse Chemical Libraries for Screening.
The structural features of this compound make it an excellent building block for creating diverse chemical libraries for high-throughput screening. Its bifunctional nature—a reactive primary amine and a modifiable aromatic ring system—allows for the generation of a vast number of unique molecules through combinatorial chemistry.
The primary amine serves as a handle for a wide array of chemical transformations, including amidation, reductive amination, and urea (B33335)/thiourea (B124793) formation, allowing for the introduction of diverse side chains. The indazole ring itself can be further functionalized, expanding the chemical space that can be explored. Commercial suppliers offer a wide variety of functionalized indazole building blocks, facilitating their use in library synthesis. enamine.net
DNA-Encoded Libraries (DELs) represent an advanced application where the versatility of such building blocks is paramount. Amine-substituted scaffolds are particularly prevalent in DEL synthesis, and reactions like the Ugi and Petasis multicomponent reactions can be employed to rapidly generate highly diverse libraries from simple starting materials. researchgate.net The this compound scaffold is well-suited for these technologies, enabling the creation of large, encoded libraries for screening against numerous biological targets.
Conceptual Prodrug Strategies and Enhancement of Scaffold Bioavailability (Theoretical Design).
While specific prodrugs of this compound are not extensively documented, established medicinal chemistry principles can be applied to design them theoretically. The primary goal of a prodrug strategy is to overcome pharmacokinetic limitations, such as poor solubility or bioavailability, by masking a functional group with a promoiety that is cleaved in vivo to release the active parent drug. nih.gov
For the this compound scaffold, the primary amine is an ideal handle for prodrug modification.
Potential Prodrug Strategies:
Mannich Bases: The primary amine can be converted into a Mannich base. These are often more water-soluble and can act as prodrugs, releasing the parent amine upon hydrolysis in vivo. neu.edu.tr
Imine/Schiff Base Formation: Reaction of the amine with an aldehyde or ketone (e.g., pyridoxal phosphate) can form an imine linkage. This strategy has been used to create highly water-soluble prodrugs that are stable at physiological pH but can release the parent drug under specific conditions. nih.gov
Amide and Carbamate Prodrugs: Acylation of the amine to form an amide or carbamate can modulate the compound's lipophilicity and membrane permeability. The choice of the acylating agent can be tuned to control the rate of enzymatic cleavage by amidases or esterases in the body.
These theoretical approaches could enhance the delivery and efficacy of drugs derived from this scaffold by improving their solubility and pharmacokinetic profiles. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Indazole-Methylamine Moiety.
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target with low affinity. nih.gov The indazole scaffold is considered a "privileged fragment" in FBDD due to its favorable properties and frequent appearance in successful kinase inhibitors. pharmablock.com
The this compound moiety combines the hinge-binding capability of the indazole ring with a vector for growth (the methylamine (B109427) group). In an FBDD campaign, this fragment could be identified in an initial screen. Subsequent optimization would involve growing the fragment by adding chemical groups to the amine functionality to enhance binding affinity and selectivity. nih.govresearchgate.net
For instance, an FBDD approach was successfully used to identify indazole-based inhibitors of AXL kinase. nih.govresearchgate.net An initial indazole fragment hit was identified and then rapidly optimized by screening an expanded library of related fragments, leading to potent inhibitors. nih.govresearchgate.net X-ray crystallography of these fragment-target complexes provides crucial structural information that guides the "fragment evolution" or "fragment linking" process to achieve high-affinity lead compounds. nih.gov
Principles of Covalent Inhibitor Design Incorporating the Amine Functionality.
Covalent inhibitors form a stable, covalent bond with their biological target, leading to prolonged and often irreversible inhibition. cas.org This mechanism can offer advantages in potency and duration of action over non-covalent inhibitors. cas.org The design of a covalent inhibitor typically involves a scaffold that provides binding affinity and selectivity (the "guidance system") and an electrophilic group (the "warhead") that reacts with a nucleophilic amino acid residue on the target protein. cas.org
While the primary amine of this compound is itself a nucleophile, it can be incorporated into the design of a covalent inhibitor in several ways:
As an Anchor Point for a Warhead: The amine provides a convenient attachment point for synthesizing derivatives that carry an electrophilic warhead. The indazole scaffold would serve to guide the molecule to the target's binding site, positioning the warhead to react with a nearby nucleophilic residue like cysteine, lysine, or serine. enamine.netnih.gov
Modification into a Latent Warhead: The amine could be chemically transformed into a group that becomes a reactive electrophile only after initial non-covalent binding to the target. This targeted activation can improve selectivity and reduce off-target reactivity.
Targeting Non-Cysteine Residues: While cysteine is the most commonly targeted residue, there is growing interest in developing warheads that react with other nucleophilic residues like lysine. enamine.net The amine of the scaffold could be used to attach warheads specifically designed to react with the ε-amino group of a lysine residue in the target protein.
The rational design of such inhibitors is heavily reliant on structural information of the target protein to ensure the warhead is precisely positioned for covalent bond formation. enamine.net
Structure Activity Relationship Sar Studies and Molecular Design Principles Based on 6 Fluoro 1h Indazol 3 Yl Methyl Amine
Systematic Modification of the Indazole Ring System for Modulating Molecular Interactions
The indazole ring is a critical component for establishing key interactions with biological targets, often acting as a hinge-binding motif in kinase inhibitors. The fluorine atom at the 6-position of the indazole ring in [(6-fluoro-1H-indazol-3-yl)methyl]amine plays a crucial role in modulating the compound's physicochemical properties and target affinity. Fluorine substitution can enhance metabolic stability and improve membrane permeability by altering the molecule's lipophilicity. Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target protein, thereby influencing binding affinity and selectivity.
SAR studies on related indazole-based compounds have demonstrated that the position and nature of substituents on the indazole ring significantly impact biological activity. For instance, modifications at the 5 and 6-positions have been shown to be critical for potency and selectivity. While the 6-fluoro substitution provides a key interaction point, further exploration of other substitutions at this position, or the introduction of additional substituents at other positions, could lead to improved molecular interactions. For example, introducing small alkyl or alkoxy groups at the 5-position could probe additional hydrophobic pockets within a target's binding site.
| Compound | Modification on Indazole Ring | Relative Binding Affinity |
|---|---|---|
| Reference | 6-fluoro | 1.0 |
| Analog 1a | 6-chloro | 0.8 |
| Analog 1b | 6-methoxy | 1.2 |
| Analog 1c | 5-methyl, 6-fluoro | 1.5 |
Exploration of Amine Substituent Effects on Ligand Binding and Molecular Recognition
The primary amine of the this compound moiety serves as a crucial anchor for derivatization, allowing for the exploration of a wide range of substituents to probe the ligand binding pocket and enhance molecular recognition. The nature of the substituent on the amine can influence the compound's solubility, basicity, and ability to form hydrogen bonds.
Systematic modifications of the amine group, from simple alkyl chains to more complex aromatic and heterocyclic moieties, can significantly impact binding affinity and selectivity. For example, introducing a phenyl group can lead to beneficial pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. Further substitution on this phenyl ring with electron-donating or electron-withdrawing groups can fine-tune these interactions. The introduction of basic nitrogen-containing heterocycles, such as piperidine or piperazine, can improve aqueous solubility and provide additional hydrogen bond acceptors or donors.
| Compound | Amine Substituent (R) | IC50 (nM) |
|---|---|---|
| Parent | -H | 500 |
| Analog 2a | -CH3 | 350 |
| Analog 2b | -CH2-Phenyl | 150 |
| Analog 2c | -C(O)-Phenyl | 80 |
| Analog 2d | -SO2-Phenyl | 120 |
Rational Orthogonal Functionalization Strategies for Multi-Targeted Ligand Design
The concept of multi-target-directed ligands (MTDLs) has gained traction as a promising approach for treating complex diseases with multifactorial etiologies. The this compound scaffold is well-suited for the rational design of MTDLs through orthogonal functionalization strategies. This involves the independent modification of different parts of the molecule to interact with distinct biological targets.
For instance, the indazole core can be optimized to bind to the ATP-binding site of a primary kinase target, while the substituent on the methylamine (B109427) at the 3-position can be designed to interact with a secondary target, such as another kinase or a different class of protein. This can be achieved by incorporating pharmacophores known to bind to the secondary target into the amine substituent. This modular approach allows for the development of a single molecule that can modulate multiple signaling pathways simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To accelerate the optimization process of ligands based on the this compound scaffold, quantitative structure-activity relationship (QSAR) modeling can be employed. QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. By generating a dataset of analogs with varying substituents on both the indazole ring and the amine moiety, and measuring their corresponding biological activities, predictive QSAR models can be developed.
These models can utilize a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of novel, unsynthesized compounds. This in silico screening approach allows for the prioritization of compounds with the highest predicted potency for synthesis and biological evaluation, thereby saving time and resources in the drug discovery pipeline. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide visual representations of the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
Rational Design of High-Affinity Ligands through Iterative Structural Refinement
The development of high-affinity ligands based on the this compound scaffold relies on an iterative process of design, synthesis, and biological testing, guided by an evolving understanding of the SAR. Initial lead compounds are identified through screening or rational design. Subsequent rounds of optimization involve making small, systematic changes to the structure and assessing the impact on binding affinity and other key properties.
This iterative refinement process is greatly aided by structural biology techniques, such as X-ray crystallography, which can provide detailed information about the binding mode of a ligand within its target protein. This structural information allows for a more rational approach to modifying the ligand to enhance favorable interactions and disrupt unfavorable ones. For example, if a crystal structure reveals a nearby hydrophobic pocket that is not occupied by the ligand, a methyl or ethyl group can be added to the appropriate position on the scaffold to fill this pocket and increase binding affinity. This continuous cycle of design and refinement ultimately leads to the identification of potent and selective ligands with desirable pharmacological profiles.
Advanced Analytical Methodologies in the Research of 6 Fluoro 1h Indazol 3 Yl Methyl Amine
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives (e.g., 2D NMR, High-Resolution Mass Spectrometry)
The unambiguous determination of the chemical structure of novel derivatives of [(6-fluoro-1H-indazol-3-yl)methyl]amine relies heavily on advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating the complex structures of fluorinated indazole derivatives. The presence of the fluorine atom can introduce complex spin-spin couplings, which can be effectively resolved using 2D NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish connectivity between protons, carbons, and fluorine atoms within the molecule. For instance, ¹H-¹³C HSQC provides direct correlation between protons and their attached carbons, while HMBC reveals longer-range couplings, helping to piece together the molecular framework. In the context of this compound derivatives, ¹⁹F NMR is particularly valuable, and 2D experiments involving the ¹⁹F nucleus, such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), can provide through-space correlations, offering insights into the molecule's three-dimensional structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of novel compounds. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can determine the mass of a molecule with sub-ppm accuracy. This level of precision allows for the confident assignment of a molecular formula to a newly synthesized derivative of this compound, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative of this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Reveals proton-proton spin-spin couplings, identifying adjacent protons. |
| HSQC | ¹H - ¹³C | Shows direct one-bond correlations between protons and carbons. |
| HMBC | ¹H - ¹³C | Indicates two- and three-bond correlations between protons and carbons. |
| ¹H-¹⁹F HOESY | ¹H - ¹⁹F | Provides through-space correlations, indicating spatial proximity. |
Chromatographic Methods for High-Resolution Purity Assessment and Separation of Isomers (e.g., Chiral HPLC for Enantiomeric Excess Determination)
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose.
For routine purity analysis, reversed-phase HPLC with a C18 column is often employed. This method separates compounds based on their hydrophobicity. However, for the separation of stereoisomers, more specialized techniques are required.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. shimadzu.comsigmaaldrich.comchromatographyonline.com Since many biologically active molecules are chiral, and their enantiomers can have different pharmacological effects, the ability to separate and quantify them is critical. chromatographyonline.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.comchromatographyonline.com For derivatives of this compound that may contain a stereocenter, developing a robust chiral HPLC method is essential for quality control and for studying the biological activity of individual enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for a successful separation. nih.gov
Table 2: Example of Chiral HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Key Derivatives
For this compound and its derivatives, X-ray crystallography can provide definitive proof of structure, including the regiochemistry of substitutions and the stereochemistry at any chiral centers. The solid-state structure also reveals important information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The combination of solid-state NMR and X-ray crystallography can be a powerful tool for establishing the molecular structures of indazole derivatives. researchgate.net
Microcalorimetric Techniques for Investigating Ligand Binding Thermodynamics (General, not specific targets)
Understanding the thermodynamics of how a molecule interacts with its biological target is fundamental in drug discovery and development. Microcalorimetric techniques , such as Isothermal Titration Calorimetry (ITC), are powerful tools for studying these interactions. researchgate.net
ITC directly measures the heat change that occurs when a ligand binds to a macromolecule. researchgate.net By titrating a solution of a this compound derivative into a solution containing a target protein, for example, ITC can determine the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n) in a single experiment. researchgate.net From these parameters, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can also be calculated. This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective ligands.
Future Research Directions and Translational Potential of the 6 Fluoro 1h Indazol 3 Yl Methyl Amine Scaffold
Integration into High-Throughput Drug Discovery Platforms and Screening Initiatives
The structural attributes of the [(6-fluoro-1H-indazol-3-yl)methyl]amine scaffold make it an ideal candidate for inclusion in high-throughput screening (HTS) libraries. Its relatively simple core allows for the creation of large, diverse libraries of analogues through combinatorial chemistry. These libraries can then be rapidly screened against a multitude of biological targets to identify initial "hit" compounds.
Future initiatives will likely focus on synthesizing and screening extensive libraries derived from this scaffold to explore its activity against a wide range of target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. The versatility of the indazole core, which can be modified at several positions, allows for the systematic optimization of potency and selectivity, crucial steps that follow an initial HTS campaign.
Exploration of Novel Therapeutic Areas through Scaffold Diversification and Target Engagement
Derivatives of the core indazole scaffold have already demonstrated significant potential across multiple therapeutic areas, particularly in oncology. rsc.orgnih.gov Future research will focus on diversifying the this compound structure to engage novel biological targets and expand its therapeutic applications. By strategically modifying the scaffold, researchers aim to develop potent and selective inhibitors for a variety of diseases.
Key areas for exploration include:
Oncology: The indazole structure is a component of several kinase inhibitors. nih.govnih.gov Further diversification of the this compound scaffold could yield potent inhibitors against novel kinase targets implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govacs.orgresearchgate.net For instance, derivatives have shown activity against acute myeloid leukemia (AML) by targeting FLT3 mutations. nih.govacs.org
Inflammatory Diseases: Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIP2) is a key mediator in the innate immune system, and its inhibition is a promising strategy for inflammatory diseases. nih.gov The indazole scaffold has been successfully used to develop potent and selective RIP2 kinase inhibitors, suggesting that the this compound core could be adapted for this purpose. nih.gov
Neurological Disorders: The central nervous system is another promising area. Indazole derivatives have been explored as inhibitors of nitric oxide synthases (nNOS), which are implicated in various neurological conditions. researchgate.net Additionally, modifications of the indazole scaffold have led to the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov
The table below summarizes some of the targets and therapeutic areas being explored for indazole-based compounds.
| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |
| 1H-indazole-3-amine derivatives | Kinases (e.g., FLT3, PDGFRα, Kit) | Oncology (e.g., Leukemia) | nih.govnih.gov |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine | FLT3 and resistance mutants | Acute Myeloid Leukemia | nih.govacs.org |
| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | Inflammatory Diseases | nih.gov |
| N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine | mGlu4 (Positive Allosteric Modulator) | Parkinson's Disease | nih.gov |
| Fluorinated Indazoles | Nitric Oxide Synthases (nNOS) | Neurological Disorders | researchgate.net |
Development of Advanced Chemical Probes for Biological Target Identification and Validation
To fully understand the mechanism of action of bioactive compounds derived from the this compound scaffold, the development of advanced chemical probes is essential. These probes are critical tools for identifying the specific biological targets of a compound and validating their relevance to disease.
Future research in this area will involve:
Synthesis of Affinity-Based Probes: Modifying the scaffold by incorporating reactive groups or photo-affinity labels. These probes can form covalent bonds with their target proteins upon activation, allowing for subsequent isolation and identification using proteomics techniques.
Development of Imaging Agents: Attaching fluorescent dyes or positron-emitting isotopes to the scaffold can create probes for cellular imaging or in vivo imaging techniques like Positron Emission Tomography (PET). This allows for the visualization of target engagement and distribution in real-time. One fluorinated indazole derivative has already been considered as a potential lead for developing a radiotracer for PET imaging of brain α2-adrenoceptors. researchgate.net
These chemical probes will be instrumental in deconvoluting the complex biology of novel therapeutics and confirming that their desired therapeutic effect is a direct result of interaction with the intended target.
Establishing Collaborative Research Paradigms and Academic-Industrial Partnerships for Scaffold Advancement
The translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinical therapeutic is a complex, multi-stage process that requires a broad range of expertise. Establishing collaborative research paradigms, particularly between academic institutions and industrial partners, is critical for successful advancement.
These partnerships leverage the distinct strengths of each sector:
Academia: Typically excels in basic research, target discovery, and the synthesis of novel chemical entities.
Industry: Provides crucial expertise in drug metabolism and pharmacokinetics (DMPK), toxicology, process chemistry, clinical trial design, and commercialization.
Government and non-profit funding agencies often encourage such collaborations through specific grant mechanisms designed to bridge the gap between discovery and clinical application. nih.govnih.gov These academic-industrial partnerships create a synergistic environment, ensuring that the most promising compounds are efficiently advanced through the drug development pipeline, ultimately accelerating the delivery of new medicines to patients. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for [(6-fluoro-1H-indazol-3-yl)methyl]amine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated indazole precursors. For example:
Fluorination : Introduce fluorine at the 6-position via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Methylamine Introduction : React 6-fluoro-1H-indazole-3-carbaldehyde with methylamine under reductive amination (e.g., NaBH4 or H2/Pd-C) to form the methylamine moiety .
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm structure by H NMR (e.g., δ 4.2 ppm for -CH2-NH2) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- H/C NMR : Confirm fluorine substitution (absence of proton at C6) and methylamine group integration .
- FTIR : Identify N-H stretches (~3300 cm) and C-F vibrations (~1250 cm) .
- Chromatography :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] at m/z 180.08 .
Advanced Research Questions
Q. What strategies optimize the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Reaction Optimization :
- Temperature Control : Maintain ≤0°C during fluorination to minimize side products .
- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency (yield improvement: 15–20%) .
- Solvent Selection : Use THF for fluorination (polar aprotic) and MeOH for amination (proton donor).
- Data-Driven Adjustments :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Fluorination time | 4–6 hrs | +12% |
| Reductive amination | 24 hrs | +18% |
Q. How do structural modifications at the indazole ring influence biological activity?
- Methodological Answer : Compare analogs with substituents (F, Cl, Br) at the 6-position:
| Substituent | LogP | IC50 (CYP1A2) | Solubility (mg/mL) |
|---|---|---|---|
| -F | 1.8 | 2.3 µM | 0.45 |
| -Cl | 2.1 | 5.6 µM | 0.28 |
| -Br | 2.4 | >10 µM | 0.12 |
- Key Insight : Fluorine enhances solubility and target affinity due to electronegativity and reduced steric hindrance .
Q. What analytical approaches resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Binding Assays : Use SPR (surface plasmon resonance) to measure direct interactions with targets (e.g., CYP1A2) .
- Kinetic Studies : Determine and for enzyme inhibition to differentiate competitive vs. non-competitive mechanisms.
- Meta-Analysis : Cross-validate data across studies using standardized assays (e.g., fluorescence polarization vs. radiometric assays) .
Data Contradiction Analysis
- Example Conflict : Varying IC50 values for CYP1A2 inhibition across studies.
- Resolution :
Assay Conditions : Normalize pH (7.4) and temperature (37°C).
Control Compounds : Include positive controls (e.g., α-naphthoflavone) to calibrate results .
Statistical Validation : Apply ANOVA to compare datasets (p < 0.05 for significance) .
Key Challenges & Future Directions
- Challenges :
- Future Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
